molecular formula C10H5N3O6 B14016183 Naphthalene, 1,3,8-trinitro- CAS No. 2364-46-7

Naphthalene, 1,3,8-trinitro-

Cat. No.: B14016183
CAS No.: 2364-46-7
M. Wt: 263.16 g/mol
InChI Key: BEKZHETVNVFYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene,1,3,8-trinitro- is a chemical compound with the molecular formula C10H5N3O6. It is a derivative of naphthalene, where three nitro groups are substituted at the 1, 3, and 8 positions of the naphthalene ring. This compound is known for its explosive properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene,1,3,8-trinitro- can be synthesized through the nitration of naphthalene. The nitration process involves the reaction of naphthalene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the desired positions .

Industrial Production Methods

In an industrial setting, the production of naphthalene,1,3,8-trinitro- involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as the preparation of the nitrating mixture, controlled addition of naphthalene, and subsequent purification of the product .

Chemical Reactions Analysis

Types of Reactions

Naphthalene,1,3,8-trinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene,1,3,8-trinitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene,1,3,8-trinitro- involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Trinitronaphthalene
  • 1,3,6-Trinitronaphthalene
  • 1,3,7-Trinitronaphthalene

Uniqueness

Naphthalene,1,3,8-trinitro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other trinitronaphthalene derivatives, making it valuable in specific industrial and research contexts .

Properties

CAS No.

2364-46-7

Molecular Formula

C10H5N3O6

Molecular Weight

263.16 g/mol

IUPAC Name

1,3,8-trinitronaphthalene

InChI

InChI=1S/C10H5N3O6/c14-11(15)7-4-6-2-1-3-8(12(16)17)10(6)9(5-7)13(18)19/h1-5H

InChI Key

BEKZHETVNVFYCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.